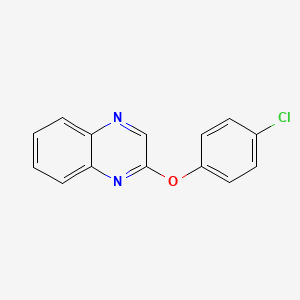

2-(4-Chlorophenoxy)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIDQTZXAZVXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Conventional and Foundational Synthetic Routes to Quinoxaline (B1680401) Frameworks

The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govresearchgate.net This reaction, often carried out in refluxing ethanol (B145695) or acetic acid, can require elevated temperatures and extended reaction times, from 2 to 12 hours, with yields typically ranging from 34% to 85%. researchgate.net The versatility of this method allows for the preparation of a wide range of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl starting materials. nih.gov Other classical approaches include the oxidative coupling of epoxides with ene-1,2-diamines and the cyclization of α-arylimino oximes of α-dicarbonyl compounds. researchgate.net The reaction of phenacyl halides with phenylene-1,2-diamines also yields quinoxalines through a condensation-oxidation process. nih.gov

Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines, aiming to reduce the use of hazardous materials, improve energy efficiency, and simplify reaction procedures. researchgate.net

The use of water as a solvent offers significant environmental and economic advantages due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com Efficient syntheses of quinoxaline derivatives have been achieved by the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water, sometimes even without the need for a catalyst, affording high yields and simplifying product work-up. researchgate.netresearchgate.net Solvent-free conditions, often coupled with grinding or microwave irradiation, represent another green approach that minimizes waste and can lead to shorter reaction times and high yields. rsc.org

A plethora of catalysts have been developed to enhance the efficiency and mildness of quinoxaline synthesis. These catalysts often allow for reactions to proceed at room temperature, with shorter durations and higher yields. Catalytic systems range from simple inorganic acids and metal salts to more complex and recyclable nanocatalysts. tandfonline.comnih.gov The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, further contributing to the sustainability of the process. rsc.orgresearchgate.net

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Brønsted Acids | p-Dodecylbenzenesulfonic acid (DBSA) tandfonline.com | Water, Room Temperature | Mild conditions, High yields, Environmentally friendly |

| Lewis Acids | Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) tandfonline.com, Zn[(L)proline] tandfonline.com, Yb(OTf)3 tandfonline.com | Water or organic solvents, Room Temperature | High efficiency, Mild conditions |

| Solid Acids | Montmorillonite K-10 tandfonline.com, Zeolites researchgate.net, Alumina nih.gov, Sulfated Titania nih.gov | Solvent-free or in solvents | Reusability, Ease of separation |

| Nanocatalysts | Fe3O4@SiO2 rsc.org, nano-γ-Fe2O3–SO3H rsc.org, Silica nanoparticles rsc.org, Ni-nanoparticles researchgate.net | Solvent-free or in green solvents | High surface area, High activity, Recyclability |

| Metal Complexes | CuSO4·5H2O tandfonline.com, Pd(OAc)2 tandfonline.com, MnO2 tandfonline.com | Various solvents | Catalytic efficiency |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product selectivity compared to conventional heating methods. benthamdirect.comdigitellinc.com The synthesis of quinoxaline derivatives under microwave conditions has been extensively explored, with many protocols offering solvent-free conditions and rapid access to the desired products. researchgate.netbenthamdirect.com This technique is applicable to the classical condensation reaction and has also been used for nucleophilic aromatic substitution reactions on haloquinoxalines. researchgate.netnih.gov

Targeted Synthesis of 2-(4-Chlorophenoxy)quinoxaline and Related Structures

The synthesis of the target compound, this compound, typically involves a two-step process: the initial formation of a quinoxaline ring with a suitable leaving group at the 2-position, followed by a nucleophilic substitution reaction with 4-chlorophenol (B41353).

A primary route to obtaining the necessary precursor is the synthesis of 2-haloquinoxalines, such as 2-chloroquinoxaline (B48734). researchgate.net This can then undergo a nucleophilic aromatic substitution reaction with the phenoxide ion of 4-chlorophenol. A patented method for a related compound, 4-(6-chloro-quinoxalin-2-yloxy)-phenol, involves the reaction of 2,6-dichloroquinoxaline (B50164) with hydroquinone (B1673460) under alkaline conditions. google.com This suggests a viable pathway where 2-chloroquinoxaline reacts with 4-chlorophenol in the presence of a base to form the desired ether linkage. The base, such as potassium hydroxide (B78521) or sodium hydroxide, is crucial for generating the more nucleophilic 4-chlorophenoxide ion. google.com

Another approach to forming the C-O-Ar bond is through aryne chemistry. The reaction of quinoxalin-2(1H)-one with an in-situ generated aryne can lead to the formation of 2-phenoxyquinoxaline (B2893713) derivatives. rsc.org While not a direct synthesis of the target compound, this methodology highlights a modern approach to creating the phenoxy-quinoxaline linkage.

The synthesis of the parent 2-phenylquinoxaline (B188063) has been reported through various methods, including the reaction of o-phenylenediamine (B120857) with phenacyl bromide, which provides a foundational understanding for the synthesis of 2-substituted quinoxalines. acgpubs.orgrsc.org

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| 2-Chloroquinoxaline | 4-Chlorophenol | Base (e.g., KOH, NaOH) | This compound |

| 2,6-Dichloroquinoxaline | Hydroquinone | Alkaline conditions, Catalyst | 4-(6-Chloro-quinoxalin-2-yloxy)-phenol google.com |

| Quinoxalin-2(1H)-one | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium fluoride, Acetonitrile | 2-Phenoxyquinoxaline rsc.org |

| o-Phenylenediamine | Phenacyl bromide | Pyridine, THF, Room Temperature | 2-Phenylquinoxaline acgpubs.org |

Chemical Transformations and Reaction Mechanisms of Quinoxaline Derivatives

The synthesis of this compound from 2-chloroquinoxaline and 4-chlorophenol proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The pyrazine (B50134) ring of the quinoxaline system is electron-withdrawing, which activates the chlorine atom at the 2-position towards nucleophilic attack. The reaction is initiated by the deprotonation of 4-chlorophenol by a base to form the highly nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the carbon atom bearing the chlorine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is momentarily disrupted in this intermediate. In the final step, the leaving group, the chloride ion, is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product, this compound.

The general mechanism for the formation of the quinoxaline ring itself involves the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The catalyst activates a carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by one of the amino groups of the diamine. This is followed by a series of intramolecular condensation and dehydration steps to form the stable, aromatic pyrazine ring.

Quinoxaline derivatives themselves can undergo further chemical transformations. The nitrogen atoms in the pyrazine ring can be quaternized, and the benzene (B151609) ring can undergo electrophilic substitution, although this often requires harsh conditions. The substituents on the quinoxaline ring can also be modified. For instance, a chloro group, as in 2-chloroquinoxaline, can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, highlighting the versatility of this intermediate in generating a library of quinoxaline derivatives.

Molecular Design and Structure Activity Relationship Sar Studies

Principles of Quinoxaline (B1680401) Derivative Design for Biological Targeting

The design of quinoxaline derivatives for biological applications is guided by the pursuit of potent and selective compounds. The quinoxaline nucleus, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is considered a "privileged" substructure in medicinal chemistry. acs.orgresearchgate.net This is due to its presence in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.commdpi.com

Key design principles often involve:

Target-Specific Pharmacophore Modeling : Researchers identify the essential structural features (pharmacophore) required for a molecule to interact with a specific biological target, such as an enzyme or receptor. nih.gov The quinoxaline scaffold is then used as a core structure to which these pharmacophoric elements are attached. nih.govresearchgate.net For instance, in designing Histone Deacetylase (HDAC) inhibitors, the quinoxaline moiety can serve as a heterocyclic "cap" that interacts with the target enzyme. nih.govresearchgate.net

Bioisosteric Considerations : The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold are crucial. They can act as hydrogen bond acceptors, which is a key interaction for binding to many biological targets. nih.gov This feature makes the quinoxaline ring a valuable bioisostere for other heterocyclic systems in drug design. nih.gov

Structural Optimization : Guided by initial screening results and computational modeling, medicinal chemists systematically modify the quinoxaline scaffold. nih.govnih.gov These modifications aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.gov

Comprehensive Analysis of Substituent Effects on Biological Potency

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring system. Structure-Activity Relationship (SAR) studies are crucial for understanding these effects and designing more potent molecules. nih.gov The substitution at positions 2, 3, 6, and 7 of the quinoxaline ring has been shown to be particularly important. nih.govbohrium.com

Influence of Electron-Withdrawing vs. Electron-Releasing Groups:

The electronic properties of substituents play a critical role.

Electron-Withdrawing Groups (EWGs) : In many cases, the presence of EWGs, such as halogens (e.g., Chlorine, Fluorine) or trifluoromethyl groups, at the C-6 and/or C-7 positions of the quinoxaline ring enhances biological activity. bohrium.comunav.edu For example, in a series of quinoxaline 1,4-di-N-oxides designed as antichagasic agents, derivatives with fluorine or chlorine at these positions showed increased potency against T. cruzi. unav.edu Similarly, for certain anti-Plasmodium agents, monosubstitution with an electron-withdrawing group was beneficial. nih.gov

Electron-Releasing Groups (ERGs) : Conversely, electron-releasing groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) at the same C-6 and/or C-7 positions can lead to a decrease in activity. mdpi.comunav.edu However, this is not a universal rule, as the optimal substituent depends on the specific biological target. For some anticancer quinoxalines, electron-releasing groups on an aromatic ring attached to the second position were found to increase activity. mdpi.com

Impact of Substituents at Positions C-2 and C-3:

Substitutions at the C-2 and C-3 positions often have the most significant impact on biological potency. nih.gov In a study targeting the influenza NS1A protein, various aryl groups were substituted at these positions. While bis-2-furyl substitutions yielded the most potent compounds, replacements with methoxyphenyl or pyridyl groups reduced the activity. nih.gov The presence of the 4-chlorophenoxy group at the C-2 position, as in the title compound, is a common feature in biologically active quinoxalines, including those investigated for antiplasmodial activity. researchgate.net

| Compound Series | Target/Activity | Key Substituent Effects | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxides | Anti-Trypanosoma cruzi | Electron-withdrawing groups (Cl, F, CF₃) at C-6/C-7 increase activity. Electron-releasing groups (CH₃) decrease activity. | unav.edu |

| 2,3,6-substituted Quinoxalines | Anti-influenza (NS1A protein) | Substitutions at C-2 and C-3 are critical. Bis-2-furyl groups are highly potent. Phenol substitution is better than methoxyphenyl. | nih.gov |

| Anticancer Quinoxalines | Anticancer (various) | An unsubstituted aromatic ring at R₁/R₂ is better than substituted ones. A chloro (Cl) group is better than bromo (Br) or methyl (CH₃). | mdpi.com |

| Quinoxaline Chalcone Analogs | Anti-Plasmodium | A halogen atom at position 7 can increase activity in certain derivative types. | nih.gov |

Rationalizing Pharmacological Selectivity through Structural Variation

Achieving pharmacological selectivity—the ability of a drug to interact with a specific target with minimal effects on others—is a primary goal in drug discovery. Structural variations on the quinoxaline scaffold are a key tool to achieve this.

By strategically modifying substituents, researchers can fine-tune the molecule's shape, size, and electronic profile to fit preferentially into the binding site of the intended target. For instance, in the development of N-Methyl-d-aspartate (NMDA) receptor antagonists, a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones were synthesized with different heterocyclic groups at the 5-position. acs.org The binding affinity increased significantly when the heterocyclic group, such as 1,2,3-triazol-1-yl, could act as a hydrogen bond acceptor, demonstrating how a specific structural change enhances interaction with the desired receptor site. acs.org

Similarly, selectivity can be achieved between parasite and host cells. While many potent quinoxaline 1,4-dioxide derivatives show promise against parasites like T. cruzi, they can also exhibit cytotoxicity. bohrium.com Structural modifications are therefore explored to find a therapeutic window, creating compounds that are highly active against the parasite but have low toxicity for mammalian cells. bohrium.commdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced by a chemically different one, while maintaining the original biological activity. nih.govresearchgate.net This approach is used to discover novel, patentable chemical entities, improve properties like solubility, or avoid undesirable structural motifs. nih.govresearchgate.net

The quinoxaline ring itself can be the result of a scaffold hopping strategy. For example, in the search for new antiplasmodial agents, researchers explored the 1-trichloromethylphthalazine scaffold as a "scaffold hop" from a previously identified active 2-trichloromethylquinazoline scaffold. researchgate.net Both quinazoline (B50416) and quinoxaline are benzodiazines, making them logical candidates for such bioisosteric replacement. researchgate.net

Bioisosteric replacement, a fundamental concept within scaffold hopping, involves substituting one atom or group with another that has similar physical or chemical properties, leading to a similar biological effect. acs.orgresearchgate.net For instance, replacing a carbon atom in a ring with a nitrogen atom can alter properties like polarity and solubility while potentially preserving the molecule's ability to bind to its target. nih.gov This strategy has been applied to pyrrolo[1,2-a]quinoxaline (B1220188) cores to generate new enzyme inhibitors, demonstrating the utility of modifying the core scaffold to improve drug-like properties. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to understand how a ligand, such as a 2-(4-chlorophenoxy)quinoxaline derivative, might interact with a biological target, typically a protein or enzyme.

Research into quinoxaline (B1680401) derivatives has employed molecular docking to investigate their potential as inhibitors for various enzymes. For instance, studies have explored the interaction of these compounds with targets like p-Hydroxyphenylpyruvate dioxygenase (HPPD), topoisomerase II, epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2). hep.com.cnmdpi.comnih.gov These simulations provide a plausible binding hypothesis, correlating the structural features of the compounds with their biological activity. nih.gov The docking scores, often expressed in kcal/mol, give an estimate of the binding affinity, with more negative values suggesting stronger interactions. For example, a docking study on a 2-(4-chlorophenyl)benzo[g]quinoxaline derivative against topoisomerase II yielded a docking score of -8.28 kcal/mol. mdpi.com

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the active site of the target protein. These interactions are crucial for the ligand's inhibitory action.

For derivatives of this compound, various binding modes have been proposed. A study on triketone-quinoxaline hybrids as HPPD inhibitors revealed that a representative compound binds effectively in the AtHPPD active site. hep.com.cnaliyuncs.com The binding was characterized by:

Chelation: The two carbonyls of the triketone moiety formed strong chelation with the catalytic Fe(II) ion, in conjunction with residues His226, His308, and Glu394. hep.com.cnaliyuncs.com

π-π Stacking: The quinoxaline scaffold engaged in parallel π-stacking interactions with two phenylalanine residues, Phe424 and Phe381. aliyuncs.com An extended phenyl group also formed a π-π stacking interaction with Phe392. aliyuncs.com

Hydrophobic Interactions: The phenyl group on the quinoxaline skeleton embedded deeply into a hydrophobic cavity, forming several hydrophobic contacts. aliyuncs.com

In another example, a 2-(4-chlorophenyl)benzo[g]quinoxaline derivative was docked into the active site of topoisomerase II (PDB code: 1ZXM), where its binding was stabilized by a π–π interaction with the amino acid Tyr 82. mdpi.com Similarly, docking of a (3-(4-chlorophenoxy)pyrazin-2-yl) derivative into the TGR5 receptor showed hydrophobic interactions with Leu74 and Leu166, and π-π interactions with Trp75. rsc.org These detailed interaction maps are fundamental for optimizing lead compounds to enhance their potency and selectivity.

| Derivative Class | Target Protein | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Triketone-Quinoxaline Hybrid | AtHPPD | His226, His308, Glu394, Fe(II) | Chelation | hep.com.cnaliyuncs.com |

| Triketone-Quinoxaline Hybrid | AtHPPD | Phe424, Phe381, Phe392 | π-π Stacking | aliyuncs.com |

| 2-(4-Chlorophenyl)benzo[g]quinoxaline | Topoisomerase II | Tyr 82 | π-π Interaction | mdpi.com |

| (3-(4-Chlorophenoxy)pyrazin-2-yl) Derivative | TGR5 | Leu74, Leu166 | Hydrophobic | rsc.org |

| (3-(4-Chlorophenoxy)pyrazin-2-yl) Derivative | TGR5 | Trp75 | π-π Interaction | rsc.org |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. Once a pharmacophore model is established, it can be used as a 3D query to search large compound databases in a process called virtual screening, aiming to discover new molecules with the potential for similar biological activity. mdpi.comrsc.org

For quinoxaline-based compounds, pharmacophore models have been developed to delineate the key features required for their activity. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for quinoxaline derivatives with anxiolytic properties was generated to compare their structural features with the reference drug diazepam. mdpi.com Such models help in understanding the structure-activity relationship and guide the design of new derivatives with improved profiles. mdpi.com

Virtual screening, guided by these pharmacophore models or by docking into a target structure, has been successfully applied to identify novel ligands. rsc.orgrsc.org This approach accelerates the discovery process by prioritizing a smaller, more manageable number of compounds for synthesis and biological testing, thereby saving time and resources. nih.gov

Quantum Chemical Analyses

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the geometry, electronic structure, and reactivity of compounds like this compound.

DFT is a computational method used to investigate the electronic structure of many-body systems. For quinoxaline derivatives, DFT calculations, often using the B3LYP hybrid functional, are performed to optimize the molecular geometry and to predict various molecular properties. researchgate.netuomphysics.netresearchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net The results of DFT analyses can be correlated with experimental data, such as X-ray diffraction, to validate the computed structures. uomphysics.net Furthermore, DFT is employed to study the potential of these compounds in various applications, including their use as organic dyes in dye-sensitized solar cells. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. acadpubl.euresearchgate.net

A large HOMO-LUMO gap suggests high stability, low reactivity, and high chemical hardness. uomphysics.netresearchgate.net

A small HOMO-LUMO gap indicates low stability, high reactivity, and chemical softness, implying that charge transfer can easily occur within the molecule. acadpubl.euresearchgate.net

For a related compound, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, the HOMO-LUMO energy gap was calculated to be 4.569 eV, indicating a relatively hard and stable molecule where the transfer of electrons from HOMO to LUMO is difficult. uomphysics.net Analysis of the FMOs also reveals the distribution of electron density. For instance, in one imidazole (B134444) derivative, the HOMO was localized over the imidazole and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring, indicating the regions involved in potential charge transfer. acadpubl.eu

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE_gap) (eV) | Significance | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | Not Specified | Not Specified | 4.569 | Describes the hardness and difficult electron transfer. | uomphysics.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | Indicates good chemical stability. | acadpubl.eu |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is visualized as a color-coded map on the molecular surface. uni-muenchen.de

Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. mdpi.comsciensage.info

Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. mdpi.comsciensage.info

Green regions denote neutral or zero potential areas. sciensage.info

For derivatives of this compound, MEP maps help identify the most reactive parts of the molecule. uomphysics.netsciensage.info In a study of 11-chloro-12-(methylsulfanyl) quinoxaline, the MEP map showed that the nitrogen atoms of the quinoxaline ring were sites of maximum negative potential (nucleophilic), while the hydrogen atoms represented regions of positive potential (electrophilic). sciensage.info Such analyses provide crucial insights into intermolecular interactions and the chemical behavior of the compound. acadpubl.eumdpi.com

Intermolecular Interaction Analysis in Crystal Structures

Hirshfeld surface (HS) analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular volumes. The properties mapped onto this surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), reveal the nature and strength of intermolecular contacts.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal significant contributions from H···H, C···H/H···C, and Cl···H interactions. The presence of the chlorine atom would introduce specific halogen bonding interactions, which would be visible as distinct features on the 2D fingerprint plot.

To further quantify the intermolecular interactions, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the strength of the interaction.

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties

In the realm of drug discovery, in silico methods are indispensable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the time and cost of drug development. Several studies on quinoxaline derivatives have utilized computational tools to predict their drug-likeness and ADME profiles. imist.majohnshopkins.edunih.gov

The pharmacokinetic and pharmacodynamic properties of this compound can be predicted using various computational models. These models often rely on quantitative structure-activity relationship (QSAR) principles and are trained on large datasets of known drugs.

Below are tables with hypothetical, yet representative, predicted ADME properties for this compound, based on typical values observed for similar heterocyclic compounds.

Table 1: Predicted Physicochemical and Lipinski's Rule of Five Parameters

| Property | Predicted Value | Compliance with Lipinski's Rule |

| Molecular Weight | 256.69 g/mol | Yes (< 500) |

| LogP | 3.8 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

This interactive table presents the predicted physicochemical properties of this compound and its adherence to Lipinski's Rule of Five, a key indicator of drug-likeness.

Table 2: Predicted ADME Properties

| Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier (BBB) Penetration | Low |

| P-glycoprotein (P-gp) Substrate | No |

| CYP450 2D6 Inhibitor | No |

| CYP450 3A4 Inhibitor | Yes |

This interactive table summarizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, offering insights into its potential behavior in a biological system.

These predictive models suggest that this compound would likely have good oral bioavailability and limited central nervous system penetration. The prediction of its interaction with cytochrome P450 enzymes is crucial for anticipating potential drug-drug interactions. Such in silico screening is a vital first step in evaluating the therapeutic potential of new quinoxaline derivatives. imist.majohnshopkins.edunih.gov

Mechanistic Studies of Biological Activities of Quinoxaline Derivatives

Elucidation of Enzyme Inhibition Mechanisms

Quinoxaline (B1680401) derivatives have been a focal point of research for their ability to inhibit a variety of enzymes, which is central to their therapeutic potential.

Specific Enzyme Target Investigations

Detailed investigations have identified several key enzymes that are specifically inhibited by quinoxaline-based compounds.

HPPD (4-Hydroxyphenylpyruvate dioxygenase): HPPD is a crucial enzyme in the catabolism of tyrosine and a validated target for herbicides. vu.nlnih.gov Inhibition of HPPD leads to a deficiency in plastoquinone (B1678516) and tocopherol, essential for photosynthesis, ultimately causing plant death. acs.org A series of novel triketone-quinoxaline hybrids were designed and synthesized as potent HPPD inhibitors. acs.orgacs.org Among these, derivatives containing the 4-chlorophenoxy moiety, such as 3-Oxocyclohex-1-en-1-yl 8-(4-chlorophenoxy)-2,3-dimethylquinoxaline-6-carboxylate (compound 6p) and 2-(8-(4-Chlorophenoxy)-2,3-dimethylquinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one (compound 7p), were synthesized and studied. acs.org Enzyme inhibition assays showed that these classes of synthesized derivatives have strong inhibitory capabilities against Arabidopsis thaliana HPPD, with IC₅₀ values in the micromolar range. acs.orgacs.org

HDAC (Histone Deacetylase): HDACs are key enzymes in epigenetic regulation, and their inhibition is a valid strategy in cancer therapy. vu.nlunife.it A series of new quinoxaline derivatives were designed as potential HDAC inhibitors. google.com Using 2-chloroquinoxaline (B48734) as a heterocyclic cap, compounds such as 2-Chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)quinoxaline were synthesized. google.com These compounds demonstrated promising inhibitory activities against HDAC1, HDAC4, and HDAC6 when compared to the reference drug, suberoylanilide hydroxamic acid (SAHA). google.com The mechanism of action for many HDAC inhibitors involves the chelation of the Zn²⁺ ion in the enzyme's active site. vu.nl

Thymidine Phosphorylase (TP): TP is an enzyme involved in the pyrimidine (B1678525) salvage pathway and is overexpressed in many solid tumors, where it promotes angiogenesis. nih.gov Consequently, TP inhibitors are sought after as anticancer agents. A series of 2-(5-arylthiazolo[2,3-c] acs.orgtriazol-3-yl)quinoxaline derivatives have been synthesized and evaluated for their in vitro TP inhibitory activity. The inhibitory potency of these compounds was found to be dependent on the type and position of substituents on the basic skeleton.

PARP-1 (Poly(ADP-ribose) polymerase-1): PARP-1 is a critical enzyme in DNA repair, and its inhibition is a synthetic lethal strategy for cancers with existing DNA repair defects, such as those with BRCA mutations. Researchers have used the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere for the phthalazinone motif found in the approved PARP-1 inhibitor, Olaparib. nih.gov This strategy led to the synthesis of novel quinoxaline-based derivatives with potent PARP-1 inhibitory activity, with some compounds showing IC₅₀ values in the low nanomolar range, even surpassing the potency of Olaparib in assays.

EGFR (Epidermal Growth Factor Receptor): EGFR is a receptor tyrosine kinase that, when overactivated, can promote tumor cell proliferation and survival. researchgate.net Novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2. Compounds such as 4a and 13 from one study were found to be potent EGFR inhibitors with IC₅₀ values of 0.3 and 0.4 µM, respectively. The anticancer activity of these compounds is directly linked to their ability to inhibit the EGFR enzyme.

COX-2 (Cyclooxygenase-2): The COX-2 enzyme is induced during inflammation and is a key target for anti-inflammatory drugs. There is a strong link between chronic inflammation and cancer, making dual-acting anticancer/anti-inflammatory agents highly desirable. Several quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors. For instance, compounds 11 and 13 from a synthesized series showed high potency against COX-2 with IC₅₀ values of 0.62 and 0.46 µM, respectively, and demonstrated high selectivity over the COX-1 isoform.

ASK1 (Apoptosis signal-regulated kinase 1): ASK1 is a key regulator in stress-induced signaling pathways that can lead to apoptosis and inflammation. Inhibition of ASK1 is being explored as a therapeutic strategy for various diseases. A series of dibromo-substituted quinoxaline fragments have been discovered as effective small-molecule inhibitors of ASK1, with one derivative, 26e, showing an IC₅₀ value of 30.17 nM.

Butyrylcholinesterase (BChE): In advanced Alzheimer's disease, BChE plays a significant role in the hydrolysis of acetylcholine. Therefore, selective BChE inhibitors are considered a viable therapeutic approach. A series of quinoxaline derivatives were synthesized and found to be selective inhibitors of BChE, with no activity against acetylcholinesterase (AChE). The most active compounds in the series exhibited IC₅₀ values comparable to the standard drug, galantamine.

c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that has emerged as a promising target for anticancer drugs due to its role in tumor progression and drug resistance. A series of novel quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, with most of the tested compounds exhibiting potent inhibition.

Enzyme Inhibition Data for Quinoxaline Derivatives

| Enzyme Target | Derivative Series/Compound | IC₅₀ Value | Reference |

|---|---|---|---|

| HPPD | Triketone-quinoxaline derivatives | 0.317 to 0.891 µM | acs.orgacs.org |

| PARP-1 | Compound 8a (quinoxaline-based) | 2.31 nM | |

| PARP-1 | Compound 5 (quinoxaline-based) | 3.05 nM | |

| PARP-1 | Olaparib (Reference) | 4.40 nM | |

| EGFR | Compound 4a (quinoxaline derivative) | 0.3 µM | |

| EGFR | Compound 13 (quinoxaline derivative) | 0.4 µM | |

| COX-2 | Compound 13 (quinoxaline derivative) | 0.46 µM | |

| COX-2 | Compound 11 (quinoxaline derivative) | 0.62 µM | |

| ASK1 | Compound 26e (dibromo quinoxaline) | 30.17 nM | |

| Butyrylcholinesterase | Compound 6 (quinoxaline derivative) | 7.7 ± 1.0 µM | |

| Butyrylcholinesterase | Compound 7 (quinoxaline derivative) | 9.7 ± 0.9 µM | |

| Butyrylcholinesterase | Galantamine (Reference) | 6.6 ± 0.38 µM |

Cellular and Subcellular Modulatory Pathways

Beyond direct enzyme inhibition, quinoxaline derivatives exert their biological effects by modulating fundamental cellular processes, including programmed cell death and cell cycle progression.

A key mechanism for the anticancer activity of many quinoxaline derivatives is the induction of apoptosis. Studies have shown that certain quinoxaline-based compounds can trigger apoptosis in various cancer cell lines. For example, a specific quinoxaline derivative demonstrated potent and selective anticancer activity against prostate cancer (PC-3) cells by inducing apoptosis, which was confirmed by Annexin V-FITC/PI double staining and DNA fragmentation assays. The underlying mechanism for this pro-apoptotic effect was identified as the inhibition of topoisomerase II. Similarly, other quinoxaline derivatives have been shown to induce apoptosis in HepG2 liver cancer cells, with one compound significantly increasing the levels of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade.

Quinoxaline derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific checkpoints. One study on a potent quinoxaline derivative, compound VIIIc, found that it caused a significant disruption in the cell cycle profile of HCT116 colon cancer cells. Treatment with the compound led to an arrest at the G2/M phase boundary, which can be a precursor to apoptosis. This cell cycle perturbation is a common mechanism for anticancer agents.

Receptor-Ligand Interaction Mechanisms

The interaction of quinoxaline derivatives with specific cellular receptors is another important aspect of their biological activity profile.

The histamine (B1213489) H4 receptor (H4R) is a G-protein coupled receptor that is primarily expressed on cells of hematopoietic origin and is an attractive target for inflammatory and immune diseases. google.com Research has identified the quinoxaline scaffold as a key starting point for the development of potent H4R ligands. A fragment-based design approach led to the identification of 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4R ligands. Further exploration of this scaffold's structure-activity relationship (SAR) resulted in potent H4R ligands with nanomolar affinities.

In a subsequent "scaffold hopping" exercise guided by these findings, researchers successfully identified and optimized a series of quinazoline-containing compounds as potent human H4R inverse agonists. acs.orgacs.org This demonstrates that the core structural features of the quinoxaline class are recognized by the H4R binding site, and that this scaffold can be used to design ligands that modulate receptor activity. While a direct investigation of 2-(4-Chlorophenoxy)quinoxaline as an H4R inverse agonist has not been reported, the established role of the 2-substituted quinoxaline framework in H4R ligand design suggests its potential for such activity. acs.org

Serotonin Receptor (5-HT3A and 5-HT3AB) Selectivity Mechanisms

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a cation-selective channel that mediates fast excitatory neurotransmission in the central and peripheral nervous systems. nih.govfsu.edu Functional 5-HT3 receptors are composed of at least one 5-HT3A subunit, and the inclusion of other subunits, such as 5-HT3B, can alter the receptor's properties. nih.govfsu.edu The ability to discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors is of significant interest for developing selective therapeutic agents. nih.gov

Research into quinoxaline-based ligands has revealed their potential to selectively target these receptor subtypes at the orthosteric binding site. nih.gov A notable example is 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline, which demonstrated an 83-fold higher binding affinity for 5-HT3A receptors over 5-HT3AB receptors. nih.gov Further exploration of this chemical scaffold led to the development of a series of compounds with varying selectivity profiles. For instance, 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline exhibited an 11-fold selectivity for the 5-HT3A receptor, while 2-(4-methylpiperazin-1-yl)quinoxaline showed an 8.3-fold selectivity for the 5-HT3AB receptor. nih.gov These findings highlight that even minor structural modifications, such as the change of a single atom, can significantly alter the selectivity of these compounds. nih.gov

The binding of ligands to the 5-HT3 receptor involves interactions with residues in both the principal (loops A-C) and complementary (loops D-F) faces of the extracellular domain. nih.gov For the endogenous agonist serotonin, a critical interaction is a cation-π interaction with a tryptophan residue (W183) in loop B. researchgate.net The development of selective quinoxaline derivatives provides valuable molecular tools for probing the physiological roles of different 5-HT3 receptor subtypes. nih.gov

Table 1: Selectivity of Quinoxaline Derivatives for 5-HT3A and 5-HT3AB Receptors

| Compound | Selectivity for 5-HT3A Receptor | Selectivity for 5-HT3AB Receptor |

|---|---|---|

| 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | 83-fold higher affinity for 5-HT3A | |

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | 11-fold selectivity | |

| 2-(4-methylpiperazin-1-yl)quinoxaline | 8.3-fold selectivity |

Nucleic Acid Interaction Mechanisms

Quinoxaline derivatives have been shown to interact with nucleic acids through various mechanisms, leading to cellular responses such as DNA damage and the inhibition of essential enzymes involved in DNA replication and maintenance.

DNA Damage and Degradation

Certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), are known to induce DNA damage. nih.govnih.govpreprints.org The mechanism often involves the bioreductive activation of the QdNOs, leading to the formation of free radicals that can cause single- and double-stranded DNA breaks. preprints.org This process is often more pronounced under hypoxic conditions. For example, one study demonstrated that a quinoxaline 1,4-di-N-oxide derivative induced a dose-dependent increase in DNA damage in Caco-2 cells under hypoxic conditions, as measured by the comet assay. nih.gov The study also suggested that not only the reduced intermediates but also the parent compound itself could be genotoxic. nih.gov

The rate of deoxidation of QdNOs appears to be a critical factor in their DNA-damaging potential. nih.gov Research has shown an inverse relationship between the deoxidation rate and the extent of DNA damage, suggesting that faster deoxidation leads to less toxicity. nih.gov The cellular response to this DNA damage can involve the activation of DNA repair systems. preprints.org For instance, in Mycobacterium smegmatis, exposure to a quinoxaline 1,4-dioxide led to the upregulation of genes involved in DNA repair pathways. preprints.org In some cases, the DNA damage induced by these compounds can lead to apoptosis. tandfonline.com

It's important to note that the DNA damage can be repaired over time, and the recovery rate can depend on the concentration of the compound and the oxygenation status of the cells. nih.gov

DNA Gyrase and Topoisomerase Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication by managing DNA supercoiling and decatenating interlinked chromosomes. nih.govyoutube.com These enzymes are the targets of quinolone antibacterial agents, which act by trapping the enzyme-DNA complexes, leading to double-strand DNA breaks and cell death. nih.govnih.gov

Recent studies have indicated that quinoxaline derivatives can also inhibit these enzymes. Some quinoxaline-based compounds have shown inhibitory effects against topoisomerase II, a human counterpart to the bacterial gyrase and topoisomerase IV. tandfonline.com For example, a particular quinoxaline derivative demonstrated potent and selective anticancer activity by inducing apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II. tandfonline.com Molecular docking studies have supported these findings, showing a good binding affinity of the compound for topoisomerase II. tandfonline.com

The inhibition of these enzymes disrupts critical cellular processes. Halting the function of DNA gyrase can stall DNA replication and transcription, while inhibiting topoisomerase IV can lead to failed cell division. nih.gov The accumulation of DNA strand breaks generated by the stalled enzyme-DNA complexes can trigger the SOS response and ultimately lead to cell death. nih.gov

Table 2: Investigated Quinoxaline Derivatives and their Nucleic Acid Interactions

| Quinoxaline Derivative Class | Observed Effect | Mechanism |

|---|---|---|

| Quinoxaline 1,4-dioxides (QdNOs) | DNA Damage and Degradation | Formation of free radicals upon bioreduction, leading to DNA strand breaks. preprints.org |

| General Quinoxaline Derivatives | Topoisomerase II Inhibition | Binding to and inhibiting the function of topoisomerase II, leading to apoptosis. tandfonline.com |

Pharmacological Research Potential of Quinoxaline Derivatives

Antimicrobial Research Applications

The quest for novel antimicrobial agents is a critical area of pharmaceutical research, and quinoxaline (B1680401) derivatives have shown considerable promise. The inclusion of a chlorophenoxy moiety, as seen in 2-(4-Chlorophenoxy)quinoxaline, can significantly influence the antimicrobial properties of the parent compound.

Research into the antibacterial effects of quinoxaline derivatives has revealed their potential against a range of both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, a series of 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines demonstrated notable antibacterial activity. nih.gov The introduction of an ether linkage at the C-2 position of the quinoxaline ring, attached to a substituted phenoxy group, was found to be a key structural feature for this activity. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines | E. coli | Highly Active | nih.gov |

| 6-chloroquinoxaline-2,3(1H,4H)-dione derivatives | Staphylococcus aureus | MIC: 1.25 mg/ml (for compound 2a) | imist.ma |

| C-2 amine-substituted quinoxalines | S. aureus, B. subtilis, MRSA, E. coli | MIC: 4–32 μg/mL | rsc.org |

This table presents data for structurally related quinoxaline derivatives to infer the potential of this compound.

The antifungal potential of quinoxaline derivatives is another significant area of investigation. Studies have shown that substitutions on the quinoxaline ring can lead to potent antifungal compounds. For example, certain quinoxaline 2,3-dione derivatives with chloro, fluoro, and bromo substitutions have exhibited significant antifungal activity. ijpda.org The development of novel quinoxaline-2-oxyacetate hydrazide derivatives has also yielded compounds with impressive activity against various plant pathogenic fungi. mdpi.com

| Compound/Derivative | Fungal Strain | Activity/EC50 | Reference |

| Quinoxaline 2,3-dione derivatives (with halo substitutions) | Aspergillus niger, Aspergillus fumigates | Significant Activity | ijpda.org |

| Quinoxaline-2-oxyacetate hydrazide derivatives | R. solani | EC50 < 1.00 μg/mL (for 29 compounds) | mdpi.com |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Effective | nih.gov |

This table presents data for structurally related quinoxaline derivatives to infer the potential of this compound.

The emergence of viral diseases, particularly respiratory infections, has underscored the need for new antiviral therapies. Quinoxaline derivatives have been investigated for their potential to inhibit a variety of viruses. nih.govnih.gov Research has highlighted the promise of these compounds as inhibitors of influenza viruses and coronaviruses like SARS-CoV-2. nih.gov The ability to functionalize the quinoxaline scaffold allows for the design of molecules that can interact with specific viral targets. journalijbcrr.com

Parasitic diseases remain a major global health challenge, and quinoxaline derivatives have shown potential as effective antiparasitic agents. nih.gov Notably, a hit molecule in the 2-trichloromethylquinazoline series bearing a 4'-chlorophenoxy substituent at position 4 demonstrated micromolar activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net This finding is particularly relevant to this compound, suggesting that the chlorophenoxy group can contribute to antiplasmodial activity. Further research has identified 2-phenoxy-3-trichloromethylquinoxalines as having potent antiplasmodial activity by targeting the apicoplast of P. falciparum. mdpi.com Quinoxaline derivatives have also been investigated for their activity against Schistosoma mansoni, the parasite that causes schistosomiasis. nih.gov

| Compound/Derivative | Parasite | Activity/EC50/IC50 | Reference |

| 2-trichloromethylquinazoline with 4'-chlorophenoxy substituent | Plasmodium falciparum | Micromolar activity | researchgate.net |

| 2-Phenoxy-3-trichloromethylquinoxaline (Compound 3i) | Plasmodium falciparum (PfK1) | EC50: 0.2 µM | mdpi.com |

| Quinoxaline compound 22 | Plasmodium falciparum (3D7) | IC50: 22 nM | plos.org |

| Nitroquinoxaline compounds 29 & 30 | Schistosoma mansoni (NTS) | Activity > 70% at 0.1 µM | nih.gov |

This table presents data for structurally related quinoxaline derivatives to infer the potential of this compound.

Anticancer Research Applications

The development of novel anticancer agents is a primary focus of modern drug discovery, and quinoxaline derivatives have been identified as a promising class of compounds. tandfonline.comnih.gov Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. nih.gov

Targeted Therapy Development

Targeted cancer therapies aim to interfere with specific molecules that are essential for cancer cell growth and survival. Quinoxaline derivatives have been extensively explored in this context. nih.gov Research has shown their ability to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Studies on quinoxaline-based compounds have demonstrated their potential to induce apoptosis in cancer cells. For instance, a quinoxaline derivative was found to induce apoptosis in prostate cancer cells by inhibiting topoisomerase II, an enzyme essential for DNA replication. tandfonline.com Another study focused on the design and synthesis of new quinoxaline derivatives as anticancer agents that induce apoptosis, with one compound showing promising activity against a human colon carcinoma cell line. nih.gov Furthermore, the evaluation of synthetic 2,4-disubstituted-benzo[g]quinoxaline derivatives revealed their potent cytotoxic activity against breast cancer cells, also through the induction of apoptosis. nih.gov The presence of a 4-chlorophenoxy group in chiral thiosemicarbazone derivatives has been associated with inhibitory activities on the growth of cancer cell lines. amazonaws.com

Cytotoxic Activities in In Vitro Models

Quinoxaline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, making them promising candidates for the development of new anticancer agents. The mechanism of their cytotoxic action often involves the induction of apoptosis, inhibition of topoisomerase enzymes, and interference with key signaling pathways essential for cancer cell proliferation.

Research has shown that the substitution pattern on the quinoxaline ring system plays a crucial role in determining the cytotoxic potency and selectivity. For instance, studies on benzo[g]quinoxaline (B1338093) derivatives have highlighted the importance of specific substitutions in enhancing anticancer activity. One such study revealed that 2-(4-chlorophenyl)benzo[g]quinoxaline exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 2.89 µM. This activity was found to be comparable to the standard chemotherapeutic drug, doxorubicin. Further investigations into the mechanism of action suggested that this compound induces apoptosis by inhibiting topoisomerase IIβ.

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline and related derivatives against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 2-(4-chlorophenyl)benzo[g]quinoxaline | MCF-7 (Breast) | 2.89 | Doxorubicin | 2.01 |

| 2-pentoxy-1,4-naphthoquinone | IGROV-1 (Ovarian) | Etoposide | >18.4% viable cells | |

| 2-pentoxy-1,4-naphthoquinone | SK-MEL-28 (Melanoma) | Etoposide | >1.5% viable cells | |

| 2-butanoyloxy-1,4-naphthoquinone | IGROV-1 (Ovarian) | Etoposide | 46.7% viable cells | 49.6% viable cells |

Anti-inflammatory Research

The anti-inflammatory potential of quinoxaline derivatives has been another significant area of investigation. Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Quinoxaline derivatives have been shown to modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

The structural features of these compounds, particularly the presence of phenoxy groups, have been explored for their anti-inflammatory effects. For example, research on 9-phenoxyacridine (B3049667) and 4-phenoxyfuro[2,3-b]quinoline derivatives, which share a phenoxy moiety with this compound, has demonstrated their ability to inhibit the activation of inflammatory cells such as mast cells, neutrophils, and macrophages. nih.gov

Specific derivatives have shown potent inhibitory effects on the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils. nih.gov Furthermore, certain compounds have been found to inhibit the formation of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov The anti-inflammatory actions of some derivatives are also attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.com

The table below presents the anti-inflammatory activity of selected phenoxy derivatives:

| Compound | Inflammatory Marker/Cell Type | IC50 (µM) |

| 9-(4-formylphenoxy)acridine derivative | Rat Peritoneal Mast Cell Degranulation | 4.7 - 13.5 |

| 9-phenoxyacridine derivative | Neutrophil Lysosomal Enzyme Secretion | 4.3 - 18.3 |

| 9-phenoxyacridine derivative | TNF-α formation in N9 cells | < 10 |

Insecticidal Research

In addition to their pharmacological applications in human health, quinoxaline derivatives have also been investigated for their potential use in agriculture as insecticidal agents. nih.gov The development of new insecticides with novel modes of action is crucial for managing insect pests and overcoming the challenge of insecticide resistance.

Studies on novel nereistoxin (B154731) derivatives containing a phosphonate (B1237965) group have shown promising insecticidal activity against agricultural pests such as Rhopalosiphum padi (bird cherry-oat aphid). rsc.org The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system. rsc.org

The following table summarizes the insecticidal activity of selected compounds against Rhopalosiphum padi:

| Compound | Pest Species | LC50 (µg/mL) | Reference Compound | LC50 (µg/mL) of Reference |

| Nereistoxin derivative 5b | Rhopalosiphum padi | 17.14 | Flunicotamid | 17.13 |

| Nereistoxin derivative 6a | Rhopalosiphum padi | 18.28 | Flunicotamid | 17.13 |

| Nereistoxin derivative 9g | Rhopalosiphum padi | 23.98 | Flunicotamid | 17.13 |

Advanced Research Directions and Future Prospects

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation has become a cornerstone of modern chemical research, providing deep insights into the behavior of molecules like 2-(4-Chlorophenoxy)quinoxaline. This dual approach allows researchers to predict molecular properties and reaction outcomes, which can then be confirmed and refined through laboratory experiments.

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules. For quinoxaline (B1680401) derivatives, DFT calculations are employed to determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP). uomphysics.net These theoretical findings are crucial for understanding a molecule's reactivity and potential interaction sites. For instance, a combined experimental and computational study on a related acetamide (B32628) compound involved synthesizing the molecule and characterizing it using NMR, LC-MS, and single-crystal X-ray diffraction. uomphysics.net The experimental data was then compared with DFT calculations to provide a comprehensive structural and electronic description. uomphysics.net

Similarly, time-dependent DFT (TDDFT) is used to study the photophysical properties of quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines. These computational studies can explain observed phenomena like solvatochromism (change in color with solvent polarity) and aggregation-induced emission (AIE), where molecules become more fluorescent in an aggregated state. nih.gov Experimental techniques like absorption and fluorescence spectroscopy are used to validate these theoretical predictions, confirming the electronic transitions and excited-state behaviors calculated by TDDFT. nih.gov Molecular docking studies represent another critical computational method, used to predict how a ligand, such as a quinoxaline derivative, might bind to a biological target like an enzyme or receptor. nih.gov These in silico studies can predict binding affinities and interaction modes, which helps in designing more potent and selective drug candidates. nih.govmdpi.com

The data below illustrates how these integrated methodologies are applied:

| Research Area | Computational Method | Experimental Validation | Key Findings |

| Structural Characterization | Density Functional Theory (DFT) | X-ray Diffraction, NMR, LC-MS | Confirms molecular geometry and elucidates electronic properties and interaction sites. uomphysics.net |

| Photophysical Properties | Time-Dependent DFT (TDDFT) | UV-Vis & Fluorescence Spectroscopy | Explains excited-state phenomena like ICT, solvatochromism, and AIE. nih.gov |

| Biological Activity | Molecular Docking | In vitro enzyme inhibition assays | Predicts binding modes to protein targets, guiding the design of more potent inhibitors. nih.gov |

| Reaction Mechanisms | EPR Spectroscopy & Voltammetry | Computational Chemistry | Confirms that the electrochemical reduction of some quinoxaline derivatives occurs via the formation of a radical anion. abechem.com |

Exploration of Novel Quinoxaline Scaffolds and Hybrid Systems

To expand the therapeutic and material applications of quinoxalines, researchers are actively designing and synthesizing novel molecular scaffolds and hybrid systems. This involves modifying the core quinoxaline structure or linking it to other pharmacologically active moieties to create molecules with enhanced or entirely new properties.

One successful strategy is the creation of fused-ring systems. For example, derivatives of rsc.orgmtieat.orgnih.govtriazolo[4,3-a]quinoxaline have been synthesized and investigated for their cytotoxic activities against cancer cell lines, particularly melanoma. nih.gov These compounds are part of the "Imiqualine" family, a class of heterocycles known for their anticancer potential. nih.gov The synthesis involves reacting a 1-chloro-2-hydrazinoquinoxaline intermediate with an appropriate aldehyde, followed by an oxidative cyclization step. nih.gov

Another approach is the development of hybrid molecules that combine the quinoxaline scaffold with other heterocyclic rings. Researchers have synthesized novel bis-thiazoles linked to a quinoxaline core through a 2-phenoxy-N-arylacetamide linker. acs.org These hybrid compounds have been designed to tackle antimicrobial resistance by potentially having a new mechanism of action. acs.org Similarly, linking quinoxaline to 1,2,3-triazole rings via copper-catalyzed "click chemistry" has produced new derivatives with promising antibacterial activity. rsc.org

The table below summarizes some of the novel scaffolds and hybrid systems being explored:

| Novel Scaffold/Hybrid System | Synthetic Approach | Potential Application | Research Finding |

| rsc.orgmtieat.orgnih.govTriazolo[4,3-a]quinoxalines | Reaction of 1-chloro-2-hydrazinoquinoxaline with aldehydes. | Anticancer (Melanoma) | Some derivatives display significant cytotoxic activity in the nanomolar to micromolar range. nih.gov |

| Bis-thiazole-Quinoxaline Hybrids | Reaction of bis(α-haloketones) with thiosemicarbazones. | Antibacterial | Designed as unique hybrid compounds to overcome microbial resistance. acs.org |

| 1,2,3-Triazole-Linked Quinoxalines | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). | Antibacterial | The method is efficient, and some products show better activity against P. aeruginosa than tetracycline. rsc.org |

| Pyrrolo[1,2-a]quinoxalines | N/A (focus on properties) | Bioimaging, Photodynamic Therapy | These molecules exhibit aggregation-induced emission and can generate reactive oxygen species (ROS). nih.gov |

Addressing Resistance Mechanisms and Selectivity Challenges

While quinoxaline derivatives hold great promise as therapeutic agents, their effectiveness can be hampered by the development of drug resistance and a lack of target selectivity. Addressing these challenges is a critical area of ongoing research.

Resistance Mechanisms: Microorganisms and cancer cells can develop mechanisms to evade the effects of drugs. For quinoxaline 1,4-di-N-oxides (QdNOs), which have broad biological activities, the emergence of toxicity and drug resistance has become a significant drawback to their wider application. nih.gov The proposed mechanism of action for some QdNOs involves the inhibition of DNA synthesis, which is achieved after the compound is metabolically reduced, generating free radicals. nih.gov Resistance could potentially arise from alterations in the metabolic pathways that activate the drug or from enhanced DNA repair mechanisms in the target cells.

Drawing parallels from the well-studied antimalarial drug chloroquine (B1663885) (a quinoline, structurally related to quinoxaline), resistance is often associated with decreased drug accumulation at the site of action. tulane.edu In the malaria parasite, this is caused by mutations in transporter proteins (like CRT and MDR1) that actively pump the drug out of the cell's food vacuole. tulane.edu It is plausible that similar efflux pump mechanisms could contribute to resistance against certain quinoxaline-based drugs.

Selectivity Challenges: A major goal in drug design is to create compounds that affect only the target cells (e.g., cancer cells or microbes) while sparing healthy host cells. Many quinoxaline derivatives have been developed with this goal in mind. For example, in the development of PARP-1 inhibitors for cancer therapy, new quinoxaline compounds were designed as bio-isosteres of existing drugs to improve selectivity and potency. mdpi.com

Researchers also work to achieve selectivity between different subtypes of a target enzyme. For instance, quinoxaline-based inhibitors have been designed to be selective for different isoforms of phosphoinositide 3-kinases (PI3Kα, β, γ, δ), which is important because different isoforms play different roles in cancer progression. mdpi.com In another study, esters of quinoxaline-1,4-di-N-oxide were evaluated as inhibitors of triosephosphate isomerase (TIM), an essential enzyme in parasites. mdpi.com Computational docking was used to predict which derivatives would be most selective for the parasite's enzyme (TsTIM) over the human version (HsTIM), guiding the selection of candidates for further testing. mdpi.com

Methodological Advancements in Synthesis and Characterization

The foundation of all research into this compound and its analogues lies in the methods used to create and analyze them. Continuous innovation in synthetic and characterization techniques is essential for discovering new compounds and ensuring their quality and structural integrity.

Advancements in Synthesis: The classical synthesis of quinoxalines, established by Körner and Hinsberg, typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgnih.gov While effective, modern research has focused on developing more efficient, versatile, and environmentally friendly methods.

Recent advancements include:

Catalysis: A wide variety of catalysts are now used to improve reaction yields and conditions. These range from Brønsted and Lewis acids to heterogeneous catalysts like alumina-supported heteropolyoxometalates, which are reusable and allow reactions to proceed at room temperature. researchgate.netnih.gov Transition-metal-free approaches, such as using organocatalysts or iodine, have also been developed to promote greener chemistry. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher product yields and purity compared to conventional heating. ijrar.org

Green Chemistry: Efforts are being made to replace hazardous organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions, minimizing environmental impact. mtieat.org

One-Pot Procedures: Multi-step syntheses are being streamlined into one-pot reactions, where reactants are added sequentially without isolating intermediate compounds. This improves efficiency and reduces waste. nih.gov For example, quinoxalines can be synthesized in a one-pot reaction from 2-nitroaniline (B44862) through a graphene oxide-catalyzed reduction followed by condensation with a dicarbonyl compound. nih.gov

Advancements in Characterization: Once a new quinoxaline derivative is synthesized, its structure must be unequivocally confirmed. A suite of modern analytical techniques is employed for this purpose:

Spectroscopy: Techniques like Infrared (IR) spectroscopy are used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of protons and carbons in the molecule. asmarya.edu.lynih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govresearchgate.net

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the synthesized compound. asmarya.edu.ly

X-ray Crystallography: When a suitable single crystal can be grown, this powerful technique provides the precise three-dimensional arrangement of atoms in the molecule, offering definitive proof of its structure. uomphysics.netresearchgate.net

Q & A

Q. Methodological Answer :

- Halogen Effects : Chlorine at the 4-position enhances pesticidal activity (e.g., herbicidal IC₅₀ <10 μM via protoporphyrinogen oxidase inhibition) . Fluorine analogues show weaker bioactivity due to reduced lipophilicity .

- Heterocyclic Fusion : Thiophene or benzimidazole substituents improve receptor binding (e.g., A₁ adenosine receptor antagonism with Kᵢ <50 nM) .

- Quantitative Analysis : Use Hansch analysis to correlate logP, molar refractivity, and bioactivity .

Advanced: What computational strategies predict target interactions for this compound in drug discovery?

Q. Methodological Answer :

- 3D Pharmacophore Modeling : Query the Cambridge Structural Database (CSD) for substructures matching known receptor antagonists (e.g., A₃ adenosine receptors) .

- Molecular Docking : Use AutoDock Vina to simulate binding poses. For example, 2-(benzimidazol-2-yl)quinoxaline derivatives show hydrogen bonding with His251 and π-stacking with Phe168 in A₁ receptors .

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and stability in biological environments .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for quinoxaline derivatives?

Q. Methodological Answer :

- Case Study : In pesticidal studies, this compound shows herbicidal activity, while nitro-substituted analogues exhibit fungicidal effects. This divergence arises from differences in target enzyme binding pockets .

- Statistical Tools : Apply multivariate regression (e.g., PLS-DA) to separate steric, electronic, and hydrophobic contributions .

- Experimental Validation : Conduct isothermal titration calorimetry (ITC) to compare binding affinities across derivatives .

Advanced: What advanced spectroscopic techniques characterize the photophysical properties of this compound?

Q. Methodological Answer :

- Fluorescence Spectroscopy : Measure emission spectra (λₑₘ = 450–500 nm) in acetonitrile to assess intramolecular charge transfer (ICT) .

- Time-Resolved Spectroscopy : Use femtosecond lasers to study excited-state dynamics (e.g., singlet-triplet crossover in nitro-substituted derivatives) .

- Solvatochromism Analysis : Correlate Stokes shift with solvent polarity (ET30 scale) to quantify dipole moment changes .

Advanced: How are metabolic pathways of this compound studied in biological systems?

Q. Methodological Answer :

- In Vitro Models : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS. Major pathways include:

- Isotope Labeling : Use ¹⁴C-labeled compounds to track distribution in rodent models.

- Toxicity Screening : Assess genotoxicity via Ames test or comet assay for metabolites like hydroxylamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.